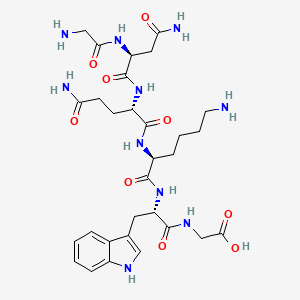![molecular formula C12H13N3O B12616760 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol CAS No. 920512-12-5](/img/structure/B12616760.png)
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . Another approach involves the use of pyridine derivatives and appropriate amines under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines and alcohols.
Scientific Research Applications
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The pyridinylamino group can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound has similar structural features but lacks the hydroxyl group, making it less versatile in forming hydrogen bonds.
4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol: This compound has an imidazo ring instead of a pyridine ring, leading to different chemical properties and applications.
2-Amino-5-phenylpyridine:
Properties
CAS No. |
920512-12-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-amino-5-[(pyridin-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H13N3O/c13-11-2-1-9(7-12(11)16)8-15-10-3-5-14-6-4-10/h1-7,16H,8,13H2,(H,14,15) |
InChI Key |
CSFUVESEVADTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC=NC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


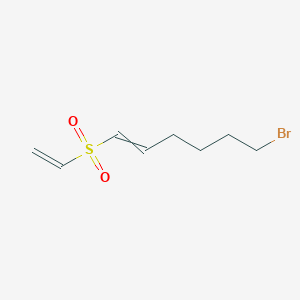
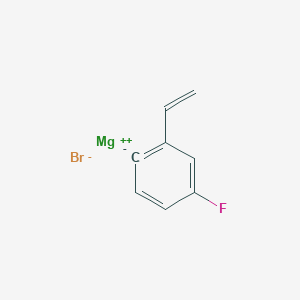
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
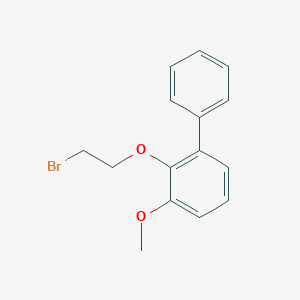
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)

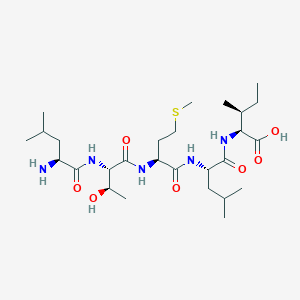
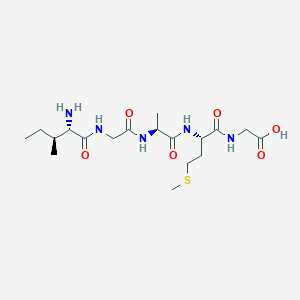
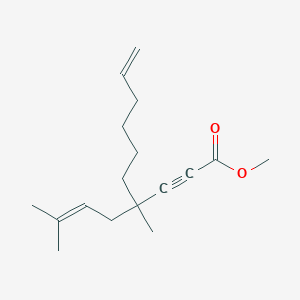
![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

